Lipophilicity Advantage: Computed XLogP3 of Methyl 4-isopropoxy-3-methoxybenzoate vs. Methyl Vanillate
The 4-isopropoxy substitution confers a significantly higher computed lipophilicity (XLogP3 = 2.7) compared to the 4-hydroxy analog methyl vanillate (XLogP3 = 1.3) [1]. This quantitative difference is critical for optimizing membrane permeability and CNS penetration in drug design.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Methyl vanillate (CAS 3943-74-6): XLogP3 = 1.3 |
| Quantified Difference | Difference of 1.4 log units (approx. 25-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This lipophilicity increase directly informs compound selection for medicinal chemistry programs targeting intracellular or CNS-penetrant agents.
- [1] PubChem. (2025). Methyl 4-isopropoxy-3-methoxybenzoate (CID 16791554). Computed Descriptors (XLogP3=2.7). National Center for Biotechnology Information. View Source
